4-(Bromomethyl)-1-(3-chloro-5-fluorophenyl)-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-1-(3-chloro-5-fluorophenyl)-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-(3-chloro-5-fluorophenyl)-1H-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is 3-chloro-5-fluorophenyl azide, and the alkyne precursor is propargyl bromide.
Bromomethylation: The bromomethyl group is introduced through a bromomethylation reaction, where the triazole ring is treated with a bromomethylating agent such as bromoacetaldehyde or bromomethyl acetate under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the cycloaddition and bromomethylation reactions efficiently.
Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1-(3-chloro-5-fluorophenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The triazole ring can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted triazoles can be formed.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Scientific Research Applications
4-(Bromomethyl)-1-(3-chloro-5-fluorophenyl)-1H-1,2,3-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1-(3-chloro-5-fluorophenyl)-1H-1,2,3-triazole depends on its specific application:
Biological Activity: The compound may interact with biological targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of their activity.
Chemical Reactivity: The bromomethyl group can act as an electrophile, reacting with nucleophiles to form covalent bonds, while the triazole ring can participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole
- 4-(Bromomethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole
- 4-(Bromomethyl)-1-(3-chloro-5-methylphenyl)-1H-1,2,3-triazole
Uniqueness
4-(Bromomethyl)-1-(3-chloro-5-fluorophenyl)-1H-1,2,3-triazole is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C9H6BrClFN3 |
---|---|
Molecular Weight |
290.52 g/mol |
IUPAC Name |
4-(bromomethyl)-1-(3-chloro-5-fluorophenyl)triazole |
InChI |
InChI=1S/C9H6BrClFN3/c10-4-8-5-15(14-13-8)9-2-6(11)1-7(12)3-9/h1-3,5H,4H2 |
InChI Key |
ZBGUHDUDXLAJRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)N2C=C(N=N2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.